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molecular formula C9H12ClNO2 B8340152 2-Chloromethyl-4-(2-hydroxyethoxy)-3-methylpyridine

2-Chloromethyl-4-(2-hydroxyethoxy)-3-methylpyridine

Cat. No. B8340152
M. Wt: 201.65 g/mol
InChI Key: OKMUNHSQZVWOML-UHFFFAOYSA-N
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Patent
US05840910

Procedure details

11.9 g of the 4-(2-hydroxyethoxy)-2-hydroxymethyl-3-methylpyridine prepared above was dissolved in 200 ml of dichloromethane to obtain a solution. 24 ml of thionyl chloride was dropwise added to this solution at 0° C. The obtained mixture was stirred at a room temperature for 2 hours and distilled under a reduced pressure to remove the dichloromethane and excess thionyl chloride. A saturated aqueous solution of sodium hydrogencarbonate was added to the residue to obtain a mixture. This mixture was extracted with chloroform. The extract was dried over magnesium sulfate and filtered. The filtrate was concentrated to obtain 10.9 g of 2-chloromethyl-4-(2-hydroxyethoxy)-3-methylpyridine.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH2:11]O)[C:6]=1[CH3:13].S(Cl)([Cl:16])=O>ClCCl>[Cl:16][CH2:11][C:7]1[C:6]([CH3:13])=[C:5]([O:4][CH2:3][CH2:2][OH:1])[CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
OCCOC1=C(C(=NC=C1)CO)C
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at a room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the dichloromethane and excess thionyl chloride
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of sodium hydrogencarbonate was added to the residue
CUSTOM
Type
CUSTOM
Details
to obtain a mixture
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=NC=CC(=C1C)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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